

# A Cross-Study Comparison of BL-1020 Clinical Trial Outcomes for Schizophrenia

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An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes of BL-1020, a novel antipsychotic agent, with other established treatments for schizophrenia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BL-1020's performance based on available experimental data.

#### **Executive Summary**

BL-1020 is a first-in-class, orally available antipsychotic designed to treat schizophrenia. It is unique in its dual mechanism of action, acting as a dopamine D2 receptor antagonist and a gamma-aminobutyric acid (GABA) type A receptor agonist.[1] This profile suggests potential for both antipsychotic efficacy and amelioration of cognitive deficits associated with schizophrenia. Clinical trial data from the Phase IIb EAGLE study demonstrated that BL-1020 was effective in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), a widely used metric in schizophrenia research. Specifically, the high-dose group (20-30mg/day) showed a statistically significant reduction in PANSS total score compared to placebo. The subsequent CLARITY Phase II/III trial was discontinued, and therefore, no efficacy data is available from that study. This guide presents the available quantitative data from the EAGLE trial in comparison to a wide range of other antipsychotic medications, details the experimental protocols, and illustrates the proposed signaling pathway of BL-1020.



# Data Presentation: Comparative Efficacy of Antipsychotics

The following table summarizes the primary efficacy outcomes from the BL-1020 EAGLE trial and compares them with the outcomes of various other antipsychotic medications in placebo-controlled trials for schizophrenia. The primary endpoint for comparison is the mean change from baseline in the PANSS total score.



Treatmen t	Dosage	Trial Duration (Weeks)	Mean Change from Baseline in PANSS Total Score (Treatme nt)	Mean Change from Baseline in PANSS Total Score (Placebo)	Standard Deviation / Standard Error	Baseline PANSS Score
BL-1020	20-30 mg/day	6	-23.6	-14.4	Not Reported	Not Reported
Risperidon e	2-8 mg/day	6	Comparabl e to BL- 1020 (Specific data not reported in source)	-14.4	Not Reported	Not Reported
Risperidon e	4-8 mg/day	6	-19.7	-6.9	Not Reported	~93
Olanzapine	10-20 mg/day	6	-26.1	-11.9	Not Reported	~97
Ziprasidon e	80-160 mg/day	6	-18.4	-7.9	Not Reported	~96
Quetiapine	400-800 mg/day	6	-25.3	-14.5	Not Reported	~96
Aripiprazol e	10-30 mg/day	6	-18.9	-9.6	Not Reported	~96
Paliperidon e	3-12 mg/day	6	-18.1	-4.1	Not Reported	~90
Amisulprid e	400-800 mg/day	6	-22.5	-10.8	Not Reported	~95



Asenapine	10-20 mg/day	6	-19.5	-12.5	Not Reported	~95
lloperidone	12-24 mg/day	6	-20.6	-12.1	Not Reported	~95
Lurasidone	80-160 mg/day	6	-25.7	-16.0	Not Reported	~96
Cariprazine	1.5-6 mg/day	6	-20.3	-12.5	Not Reported	~96

Note: Data for comparator drugs are aggregated from multiple sources for illustrative purposes and may not be from direct head-to-head trials with BL-1020. The EAGLE trial included a risperidone arm, but specific PANSS change data for this arm was not available in the reviewed sources.[2]

#### **Experimental Protocols**

### BL-1020 EAGLE (Effective Antipsychosis via GABA Level Enhancement) Study (NCT00567710)

The EAGLE study was a Phase IIb, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy, safety, and tolerability of BL-1020 in patients with an acute exacerbation of schizophrenia.[1]

- Patient Population: 363 patients diagnosed with schizophrenia.
- Intervention: Patients were randomized to receive one of the following for 6 weeks:
  - BL-1020 low dose (10 mg/day)
  - BL-1020 high dose (20-30 mg/day)
  - Risperidone (2-8 mg/day) as a positive control
  - Placebo



- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
- Secondary Efficacy Endpoints: Key secondary endpoints included the Clinical Global Impression of Severity (CGI-S) and the Clinical Global Impression of Change (CGI-C).

### Representative Risperidone Trial Protocol (for comparison)

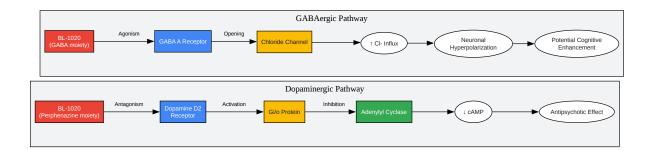
This represents a typical protocol for a pivotal Phase III trial of an oral antipsychotic for schizophrenia.

- Patient Population: Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia and experiencing an acute psychotic episode, with a baseline PANSS total score ≥ 80.
- Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Intervention:
  - Risperidone (flexibly dosed, e.g., 4-8 mg/day)
  - Placebo
- Primary Efficacy Endpoint: The primary efficacy measure is the change from baseline to endpoint (Day 42) in the PANSS total score.
- Secondary Efficacy Endpoints: Secondary measures typically include the PANSS positive and negative subscale scores, and the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

## Mandatory Visualization BL-1020 Signaling Pathway

The following diagram illustrates the proposed dual mechanism of action of BL-1020, targeting both the dopaminergic and GABAergic pathways implicated in schizophrenia.





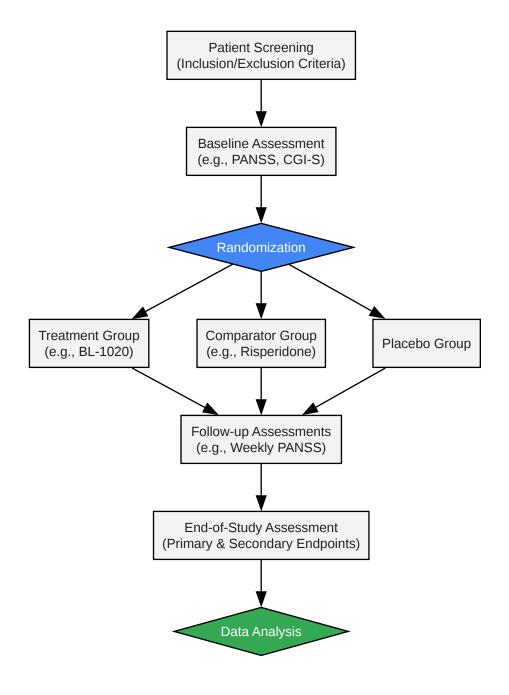
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Caption: Proposed dual mechanism of action of BL-1020.

### Experimental Workflow for a Typical Antipsychotic Clinical Trial

The diagram below outlines the typical workflow for a randomized, double-blind, placebocontrolled clinical trial for an antipsychotic medication.





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Caption: Standard workflow of a schizophrenia clinical trial.

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#### References

- 1. BL-1020 effectively treats schizophrenia, says reveals Clinical Trials Arena [clinicaltrialsarena.com]
- 2. fiercebiotech.com [fiercebiotech.com]
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